(But-3-yn-1-yloxy)benzene
Overview
Description
(But-3-yn-1-yloxy)benzene, also known by its IUPAC name but-3-ynoxybenzene, is an organic compound with the molecular formula C₁₀H₁₀O It is characterized by the presence of a benzene ring substituted with a but-3-yn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-1-yloxy)benzene typically involves the reaction of but-3-yn-1-ol with phenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The general reaction scheme is as follows:
C6H5OH+C4H5OH→C6H5OCH2C3H3
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as distillation and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of but-3-yn-1-yloxycyclohexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: But-3-yn-1-yloxycyclohexane
Substitution: Various substituted benzene derivatives
Scientific Research Applications
(But-3-yn-1-yloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions such as click chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (But-3-yn-1-yloxy)benzene involves its interaction with molecular targets through its functional groups. The but-3-yn-1-yloxy group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in synthetic pathways. The benzene ring provides stability and facilitates interactions with aromatic systems in biological and chemical environments.
Comparison with Similar Compounds
Phenylacetylene: Similar in structure but lacks the but-3-yn-1-yloxy group.
Propargyl benzene: Contains a propargyl group instead of but-3-yn-1-yloxy.
Benzyl alcohol: Similar aromatic structure but with a hydroxyl group instead of but-3-yn-1-yloxy.
Uniqueness: (But-3-yn-1-yloxy)benzene is unique due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic organic chemistry and various research applications.
Properties
IUPAC Name |
but-3-ynoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-11-10-7-5-4-6-8-10/h1,4-8H,3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJIECGJNREYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433680 | |
Record name | 4-Phenyloxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156146-14-4 | |
Record name | 4-Phenyloxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (but-3-yn-1-yloxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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